Cas no 1185039-34-2 (2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-chloro-2-fluorophenyl)acetamide)
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-chloro-2-fluorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide
- 2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-chloro-2-fluorophenyl)acetamide
- 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-chloro-2-fluorophenyl)acetamide
- 2-(3-benzyl-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-chloro-2-fluorophenyl)acetamide
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- Inchi: 1S/C25H17ClF2N4O2/c26-16-6-8-20(19(28)10-16)30-22(33)13-32-21-9-7-17(27)11-18(21)23-24(32)25(34)31(14-29-23)12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,30,33)
- InChI Key: CWFLOZDGGZPFBF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)F)NC(CN1C2C=CC(=CC=2C2=C1C(N(C=N2)CC1C=CC=CC=1)=O)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 5
- Complexity: 795
- XLogP3: 4.6
- Topological Polar Surface Area: 66.7
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-chloro-2-fluorophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3382-3142-2μmol |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-chloro-2-fluorophenyl)acetamide |
1185039-34-2 | 90%+ | 2μl |
$57.0 | 2023-04-24 | |
| Life Chemicals | F3382-3142-5μmol |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-chloro-2-fluorophenyl)acetamide |
1185039-34-2 | 90%+ | 5μl |
$63.0 | 2023-04-24 | |
| Life Chemicals | F3382-3142-1mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-chloro-2-fluorophenyl)acetamide |
1185039-34-2 | 90%+ | 1mg |
$54.0 | 2023-04-24 | |
| Life Chemicals | F3382-3142-2mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-chloro-2-fluorophenyl)acetamide |
1185039-34-2 | 90%+ | 2mg |
$59.0 | 2023-04-24 | |
| Life Chemicals | F3382-3142-3mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-chloro-2-fluorophenyl)acetamide |
1185039-34-2 | 90%+ | 3mg |
$63.0 | 2023-04-24 | |
| Life Chemicals | F3382-3142-4mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-chloro-2-fluorophenyl)acetamide |
1185039-34-2 | 90%+ | 4mg |
$66.0 | 2023-04-24 | |
| Life Chemicals | F3382-3142-5mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-chloro-2-fluorophenyl)acetamide |
1185039-34-2 | 90%+ | 5mg |
$69.0 | 2023-04-24 |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-chloro-2-fluorophenyl)acetamide Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-chloro-2-fluorophenyl)acetamide
Compound CAS No. 1185039-34-2: 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-chloro-2-fluorophenyl)acetamide
The compound with CAS No. 1185039-34-2, known as 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-chloro-2-fluorophenyl)acetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of acetamides and features a complex heterocyclic structure that includes a pyrimido[5,4-b]indole moiety. The presence of fluorine atoms and a benzyl group further enhances its structural complexity and functional diversity.
Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery. The pyrimido[5,4-b]indole core is particularly interesting due to its ability to interact with various biological targets, including kinases and other enzyme systems. The substitution pattern of this compound—specifically the fluorine atoms at positions 8 and 2 on the aromatic rings—suggests potential applications in modulating enzyme activity or serving as a scaffold for further chemical modifications.
The acetamide functional group in this molecule plays a crucial role in its pharmacokinetic properties. Acetamides are known for their ability to improve drug solubility and bioavailability, making them valuable in the development of orally administered drugs. Additionally, the presence of a benzyl group may contribute to the molecule's stability and lipophilicity, which are essential for crossing biological membranes.
From a synthetic perspective, the construction of this compound likely involves multi-step organic synthesis techniques. The assembly of the pyrimido[5,4-b]indole ring system would require precise control over reaction conditions to ensure regioselectivity and stereochemical integrity. The introduction of substituents such as the benzyl group and fluorine atoms would be carried out at specific stages to build the desired structure.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have shown that this compound may exhibit binding affinity towards certain protein targets, potentially making it a candidate for further preclinical testing. Its ability to interact with key residues within protein binding pockets suggests that it could serve as a lead compound in drug development programs targeting specific diseases.
In terms of therapeutic applications, compounds like 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-chloro-2-fluorophenyl)acetamide are often explored for their potential in oncology due to their ability to inhibit key enzymes involved in cell proliferation. The fluorine atoms within the structure may also contribute to its selectivity towards certain isoforms or mutants of these enzymes.
The development of such compounds also raises important considerations regarding their safety profile. Preclinical studies would be necessary to evaluate factors such as toxicity, pharmacokinetics, and metabolism. Understanding how this compound is metabolized within the body is critical for determining its suitability as a drug candidate.
In conclusion, CAS No. 1185039-34-2 represents an intriguing molecule with significant potential in medicinal chemistry research. Its unique structure and functional groups make it an attractive candidate for further investigation into its biological activity and therapeutic applications. As research continues to uncover new insights into its properties and mechanisms of action, this compound may play a pivotal role in advancing novel treatments for various diseases.
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